![molecular formula C10H10N2OS B2791104 4-Cyclobutoxythieno[2,3-d]pyrimidine CAS No. 2195941-55-8](/img/structure/B2791104.png)
4-Cyclobutoxythieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutoxythieno[2,3-d]pyrimidine is a heterocyclic compound with a molecular formula of C10H10N2OS. This compound is part of the thienopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a cyclobutoxy group attached to a thienopyrimidine core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-Cyclobutoxythieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method includes the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidin-4-ones, which can then be further modified to introduce the cyclobutoxy group . Industrial production methods may involve optimized reaction conditions such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.
Chemical Reactions Analysis
4-Cyclobutoxythieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using reagents like sodium hydride or potassium carbonate in polar aprotic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclobutoxythieno[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclobutoxythieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory mediators such as prostaglandin E2 . The compound may also interact with other cellular targets, leading to its diverse biological activities.
Comparison with Similar Compounds
4-Cyclobutoxythieno[2,3-d]pyrimidine can be compared with other thienopyrimidine derivatives, such as:
2-Aryl-4-morpholinothieno[2,3-d]pyrimidine: Known for its PI3K inhibitory activity and anticancer properties.
Thieno[3,2-d]pyrimidine derivatives: These compounds exhibit various biological activities, including antibacterial and antiviral effects. The uniqueness of this compound lies in its specific structural features and the presence of the cyclobutoxy group, which may confer distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
4-cyclobutyloxythieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-2-7(3-1)13-9-8-4-5-14-10(8)12-6-11-9/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNBIVDTVYEHFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
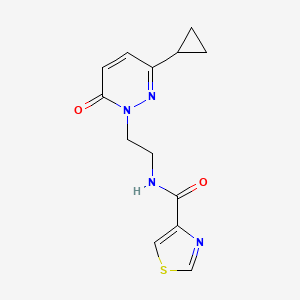
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2791022.png)
![[(3-Cyclopropyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-6-yl)methyl]amine](/img/structure/B2791023.png)
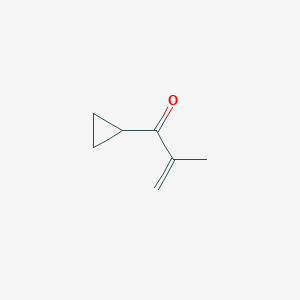
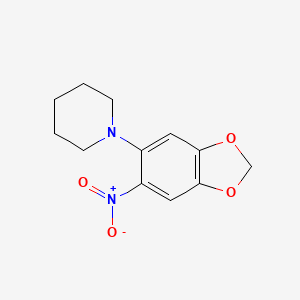
![4-fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2791027.png)
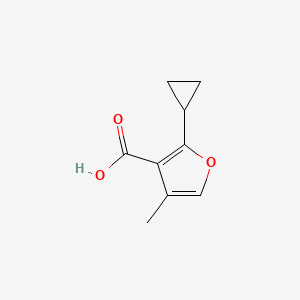
![2,4-difluoro-N-{3-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2791032.png)
![1-[4-Methoxy-3-(pyrrolidin-1-ylmethyl)phenyl]ethanone](/img/structure/B2791033.png)

![benzyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2791041.png)
![rac-[(2r,3s)-2-(1-methyl-1h-imidazol-2-yl)oxolan-3-yl]methanamine dihydrochloride](/img/structure/B2791042.png)
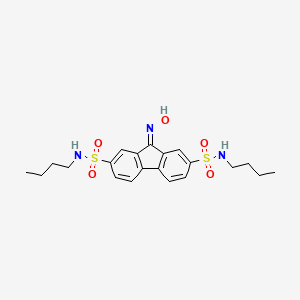
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2791044.png)
